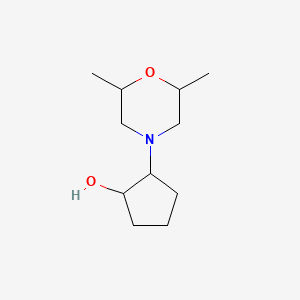

2-(2,6-Dimethylmorpholin-4-yl)cyclopentan-1-ol

Description

Properties

IUPAC Name |

2-(2,6-dimethylmorpholin-4-yl)cyclopentan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2/c1-8-6-12(7-9(2)14-8)10-4-3-5-11(10)13/h8-11,13H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXDJMFGLRZRFCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C2CCCC2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dimethylmorpholin-4-yl)cyclopentan-1-ol can be achieved through a Mannich reaction. This involves the reaction of curcumin pyrazole, formaldehyde, and 2,6-dimethylmorpholine . The reaction conditions typically include:

Temperature: Room temperature to moderate heating.

Solvent: Commonly used solvents include ethanol or methanol.

Catalyst: Acidic or basic catalysts may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the Mannich reaction remains a viable method for large-scale synthesis, given its efficiency and relatively mild reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dimethylmorpholin-4-yl)cyclopentan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(2,6-Dimethylmorpholin-4-yl)cyclopentan-1-ol has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Potential use in the development of biologically active compounds.

Medicine: Investigated for its potential therapeutic properties.

Industry: Utilized in catalysis and as a building block for various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2,6-Dimethylmorpholin-4-yl)cyclopentan-1-ol involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system in which it is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 2-(2,6-Dimethylmorpholin-4-yl)cyclopentan-1-ol with structurally related compounds:

Key Comparative Insights

Morpholine Derivatives: The target compound shares the 2,6-dimethylmorpholine group with 5-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridin-2-amine .

Cyclopentanol vs. Cyclopentane Derivatives: 1-Methylcyclopentanol lacks the morpholine moiety but shares the cyclopentanol structure. Its hydroxyl group enables hydrogen bonding, similar to the target compound, but the absence of nitrogen limits its utility in amine-mediated reactions .

Amine-Functionalized Analogs :

- 2-(2,6-Dimethylmorpholin-4-yl)-4-methylpentan-1-amine replaces the hydroxyl group with a primary amine, enhancing nucleophilic reactivity. This substitution may favor applications in Schiff base formation or coordination chemistry .

Physicochemical Properties

- Lipophilicity : The 2,6-dimethylmorpholine group in the target compound likely increases lipophilicity compared to unsubstituted morpholine derivatives, improving membrane permeability in biological systems.

Research Findings and Data Gaps

- Its hydrogen-bonding patterns could be analyzed using graph-set analysis .

- Biological Activity: Evidence lacks direct pharmacological data.

Biological Activity

2-(2,6-Dimethylmorpholin-4-yl)cyclopentan-1-ol is a compound characterized by a unique cyclopentan-1-ol moiety and a dimethylmorpholine structure. Its distinct chemical properties have led to investigations into its biological activity, particularly in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.

Key Characteristics

- Molecular Formula : C₁₁H₁₅N₁O

- Molecular Weight : 179.25 g/mol

- Solubility : Soluble in organic solvents; limited solubility in water.

2-(2,6-Dimethylmorpholin-4-yl)cyclopentan-1-ol exhibits biological activity primarily through its interactions with specific molecular targets. Its mechanism involves binding to enzymes or receptors, which modulates their activity. The precise pathways depend on the biological system in which it is applied.

Pharmacological Applications

The compound has been studied for various pharmacological applications:

- Neuraminidase Inhibition : Research indicates that similar compounds can act as neuraminidase inhibitors, which are crucial in the treatment of viral infections like influenza .

- Calcium Sensing Receptor Modulation : It has been suggested that cyclic hydrocarbon compounds related to this structure may modulate the human calcium sensing receptor (CaSR), potentially aiding in the treatment of chronic kidney disease complications .

- Antitumor Activity : Preliminary studies suggest potential antitumor properties, although specific mechanisms and efficacy require further investigation.

Study 1: Neuraminidase Inhibition

A study focused on substituted cyclopentane compounds highlighted their effectiveness as neuraminidase inhibitors. The results indicated that structural modifications, including those seen in 2-(2,6-Dimethylmorpholin-4-yl)cyclopentan-1-ol, could enhance inhibitory activity against viral enzymes .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-(2,6-Dimethylmorpholin-4-yl)ethanamine | Structure | Neuraminidase inhibitor |

| 2-(2,6-Dimethylmorpholin-4-yl)methyl-4-hydroxy-5-methoxyphenyl | Structure | Potential antitumor agent |

The unique cyclopentan-1-ol moiety of 2-(2,6-Dimethylmorpholin-4-yl)cyclopentan-1-ol distinguishes it from similar compounds, potentially offering unique therapeutic benefits.

Q & A

Q. What are the common synthetic routes for preparing 2-(2,6-Dimethylmorpholin-4-yl)cyclopentan-1-ol?

The synthesis typically involves introducing the morpholine moiety to a cyclopentanol backbone. A plausible method includes:

- Step 1 : Functionalize cyclopentan-1-ol with a leaving group (e.g., tosylate or mesylate) at the 2-position.

- Step 2 : Perform nucleophilic substitution with 2,6-dimethylmorpholine under basic conditions (e.g., K₂CO₃ in DMF) to form the morpholinyl-cyclopentanol structure.

- Step 3 : Purify via column chromatography and validate purity using HPLC or GC-MS .

Note: lists structurally similar morpholine-containing amines, suggesting analogous synthetic strategies may apply.

Q. How can researchers confirm the stereochemical configuration of the morpholine and cyclopentanol moieties?

- Use X-ray crystallography for definitive stereochemical assignment if single crystals are obtainable.

- NMR spectroscopy (e.g., NOESY or ROESY) to analyze spatial proximity of protons, particularly between the morpholine methyl groups and cyclopentanol hydroxyl .

- Computational modeling (DFT or molecular mechanics) to predict stable conformers and compare with experimental data.

Advanced Research Questions

Q. How do solvent polarity and temperature affect the conformational dynamics of 2-(2,6-Dimethylmorpholin-4-yl)cyclopentan-1-ol?

- Conduct variable-temperature NMR experiments in solvents like CDCl₃ (nonpolar) and DMSO-d₶ (polar) to observe changes in splitting patterns and coupling constants, indicating rotational barriers or ring puckering.

- Compare with molecular dynamics simulations to correlate experimental observations with predicted energy barriers for morpholine ring inversion or cyclopentanol chair-boat transitions .

Q. What analytical techniques are optimal for resolving contradictions in reported spectroscopic data (e.g., conflicting NMR shifts)?

- High-resolution mass spectrometry (HRMS) to confirm molecular formula and rule out impurities.

- 2D NMR (HSQC, HMBC) to unambiguously assign signals, especially in crowded regions.

- Cross-validate with computational NMR prediction tools (e.g., ACD/Labs or Gaussian) using optimized geometries .

Q. How can researchers assess the compound’s potential as a chiral ligand or catalyst in asymmetric synthesis?

- Screen enantioselectivity in model reactions (e.g., hydrogenation or alkylation) using the compound as a ligand with transition metals (e.g., Rh or Ru).

- Compare enantiomeric excess (ee) via chiral HPLC or polarimetry.

- Analyze steric effects from the 2,6-dimethylmorpholine group using X-ray or DFT-based steric maps (e.g., %VBur values) .

Methodological Considerations

Q. What strategies mitigate challenges in isolating 2-(2,6-Dimethylmorpholin-4-yl)cyclopentan-1-ol due to its hygroscopicity?

- Perform purification under inert atmosphere (N₂/Ar) using anhydrous solvents.

- Lyophilize the compound post-column chromatography to remove residual water.

- Store in sealed vials with molecular sieves at -20°C.

Q. How to evaluate the compound’s solubility profile for biological or catalytic applications?

- Use shake-flask method : Dissolve the compound in a buffer/organic solvent gradient (e.g., PBS, DMSO, hexane) and quantify solubility via UV-Vis spectroscopy or gravimetric analysis.

- Apply Hansen solubility parameters to predict miscibility with solvents of varying polarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.